Cas no 162402-52-0 (N-[3-(Piperidin-4-yloxy)phenyl]acetamide)

N-[3-(Piperidin-4-yloxy)phenyl]acetamide is a synthetic organic compound featuring a piperidine-4-yloxy moiety linked to an acetamide-substituted phenyl ring. This structure imparts versatility in medicinal chemistry and drug development, particularly as an intermediate for bioactive molecules. The piperidine scaffold enhances binding affinity to biological targets, while the acetamide group contributes to metabolic stability. Its well-defined chemical properties make it suitable for applications in CNS research, receptor modulation, and enzyme inhibition studies. The compound’s purity and structural precision ensure reproducibility in synthetic pathways, supporting its use in high-value pharmaceutical research. Handling requires standard laboratory precautions due to its organic nature.
N-[3-(Piperidin-4-yloxy)phenyl]acetamide structure
162402-52-0 structure
Product name:N-[3-(Piperidin-4-yloxy)phenyl]acetamide
CAS No:162402-52-0
MF:C13H18N2O2
MW:234.294223308563
CID:2131741

N-[3-(Piperidin-4-yloxy)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(4-Piperidinyloxy)phenyl]acetamide
    • N-[3-(piperidin-4-yloxy)phenyl]acetamide
    • VUHTTZFQPPZFPA-UHFFFAOYSA-N
    • BB 0259839
    • N-[3-(Piperidin-4-yloxy)-phenyl]-acetamide
    • N-[3-(Piperidin-4-yloxy)phenyl]acetamide
    • Inchi: 1S/C13H18N2O2/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16)
    • InChI Key: VUHTTZFQPPZFPA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)NC(C)=O)C1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Topological Polar Surface Area: 50.4
  • XLogP3: 1.4

N-[3-(Piperidin-4-yloxy)phenyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-77598-1.0g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
1.0g
$871.0 2023-02-12
Enamine
EN300-77598-0.25g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
0.25g
$801.0 2023-02-12
Enamine
EN300-77598-0.05g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
0.05g
$732.0 2023-02-12
Enamine
EN300-77598-5.0g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
5.0g
$2525.0 2023-02-12
Enamine
EN300-77598-10.0g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
10.0g
$3746.0 2023-02-12
Enamine
EN300-77598-0.1g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
0.1g
$767.0 2023-02-12
Enamine
EN300-77598-2.5g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
2.5g
$1707.0 2023-02-12
Enamine
EN300-77598-0.5g
N-[3-(piperidin-4-yloxy)phenyl]acetamide
162402-52-0
0.5g
$836.0 2023-02-12

Additional information on N-[3-(Piperidin-4-yloxy)phenyl]acetamide

N-[3-(Piperidin-4-yloxy)phenyl]acetamide (CAS No. 162402-52-0): An Overview of Its Structure, Properties, and Applications

N-[3-(Piperidin-4-yloxy)phenyl]acetamide (CAS No. 162402-52-0) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, also known as 4-(3-acetamidophenoxy)piperidine, has gained considerable attention due to its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of N-[3-(Piperidin-4-yloxy)phenyl]acetamide.

Chemical Structure and Physical Properties

The molecular formula of N-[3-(Piperidin-4-yloxy)phenyl]acetamide is C14H19NO3, with a molecular weight of approximately 253.31 g/mol. The compound features a piperidine ring connected to a phenyl group via an ether linkage, with an acetamide functional group attached to the phenyl ring. This unique structure confers several interesting properties to the molecule.

The physical properties of N-[3-(Piperidin-4-yloxy)phenyl]acetamide include a melting point of around 115-117°C and a boiling point of approximately 360°C at 760 mmHg. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical and biological applications.

Synthesis Methods

The synthesis of N-[3-(Piperidin-4-yloxy)phenyl]acetamide can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 4-hydroxypiperidine with 3-acetamidophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction typically proceeds via an intermediate formation of a piperidine ether, which is then acetylated to yield the final product.

Another approach involves the nucleophilic substitution of a halogenated derivative of 3-acetamidophenol with piperidine in a polar solvent such as N,N-dimethylformamide (DMF). This method offers high yields and purity, making it suitable for large-scale production.

Biological Activities and Applications

N-[3-(Piperidin-4-yloxy)phenyl]acetamide has been extensively studied for its potential biological activities. One of the most notable applications is in the field of neuropharmacology, where it has shown promise as a modulator of neurotransmitter systems. Research has demonstrated that this compound can interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders.

A recent study published in the Journal of Medicinal Chemistry explored the potential of N-[3-(Piperidin-4-yloxy)phenyl]acetamide as an antidepressant agent. The study found that the compound exhibited significant antidepressant-like effects in animal models, suggesting its potential for further development in this therapeutic area.

In addition to its neuropharmacological properties, N-[3-(Piperidin-4-yloxy)phenyl]acetamide has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for treating inflammatory diseases.

Safety and Toxicity

The safety profile of N-[3-(Piperidin-4-yloxy)phenyl]acetamide is an important consideration for its potential therapeutic applications. Preclinical toxicity studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

Conclusion

N-[3-(Piperidin-4-yloxy)phenyl]acetamide (CAS No. 162402-52-0) is a multifaceted compound with a unique chemical structure that confers several interesting properties and potential applications. Its biological activities, particularly in neuropharmacology and anti-inflammatory research, make it an exciting candidate for further development in pharmaceuticals. As research continues to advance, it is likely that new insights into the mechanisms and therapeutic potential of this compound will emerge.

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